molecular formula C21H22N2O3S B398467 1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine CAS No. 305373-59-5

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine

Cat. No. B398467
CAS RN: 305373-59-5
M. Wt: 382.5g/mol
InChI Key: XPNKMAJWYJPISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4-(naphthalene-2-sulfonyl)piperazine (1-MNS-PIP) is a compound of interest in the field of medicinal chemistry and drug discovery. It is a piperazine derivative that has been studied for its potential applications in the pharmaceutical industry. The compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 1-MNS-PIP has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other bioactive compounds. This review will discuss the synthesis of 1-MNS-PIP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

A study developed a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for high-affinity binding to 5-HT(1A) receptors. These compounds, such as 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, exhibit high fluorescence emission in non-aqueous solutions and negligible emission in water, making them useful for visualizing 5-HT(1A) receptors in cellular environments through fluorescence microscopy (Lacivita et al., 2009).

Analytical Derivatization in Chromatography

A new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for enhancing analytical derivatization in liquid chromatography. This reagent, with a fluorophore for sensitive detection and a tertiary amino function for easy post-derivatization removal, was applied successfully to the derivatization of caproic acid, demonstrating its utility in analytical chemistry (Hsin‐Lung Wu et al., 1997).

Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including compounds with the naphthalene-2-sulfonyl group, have shown high binding affinities for 5-HT(6) receptors. These compounds, like 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibit selectivity over other serotonin and dopamine receptors, indicating their potential as selective ligands for neurological research (Park et al., 2011).

Antipsychotic Agents

Research has identified (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for both 5-HT(2C) and 5-HT(6) receptors, pointing towards their potential as atypical antipsychotic agents. Among these, a compound with the naphthalene-2-sulfonic acid group showed considerable antagonistic activity for these receptors, suggesting its usefulness in treating psychiatric disorders (Park et al., 2010).

PET Imaging Ligands

Studies have also explored the synthesis of carbon-11 labeled naphthalene-sulfonamides for potential use in PET imaging of human receptors, such as CCR8. This approach aims to develop new diagnostic tools for imaging specific receptors in vivo, contributing to advanced medical diagnostics and research (Min Wang et al., 2008).

properties

IUPAC Name

1-(2-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-21-9-5-4-8-20(21)22-12-14-23(15-13-22)27(24,25)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNKMAJWYJPISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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